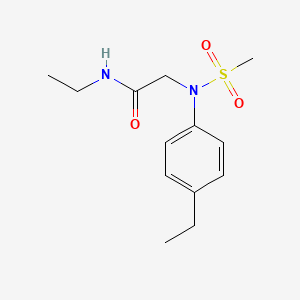![molecular formula C17H21N3O3S B4778063 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4778063.png)
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide
Overview
Description
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide, also known as NSC 319726, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 is not fully understood, but it is believed to involve the inhibition of various cellular processes that are essential for cancer cell growth and survival. One study suggests that 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 inhibits the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. Another study suggests that 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has also been shown to have anti-inflammatory properties, and has been tested in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. It has also been shown to have low toxicity in animal models, which makes it a safe compound to use in research. However, one limitation of 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions for research on 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726. One direction is to further investigate its mechanism of action, in order to better understand how it inhibits cancer cell growth and survival. Another direction is to test 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 in animal models of cancer, in order to determine its efficacy and potential side effects. Finally, 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 could be modified and tested in combination with other anti-cancer drugs, in order to determine if it has synergistic effects.
Scientific Research Applications
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has been studied for its potential use in scientific research, particularly in the field of oncology. This compound has been shown to have anti-cancer properties, and has been tested in various cancer cell lines. In one study, 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 was found to inhibit the growth of lung cancer cells by inducing autophagy and apoptosis.
properties
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-16(17(21)19-13-14-8-7-11-18-12-14)20(24(2,22)23)15-9-5-4-6-10-15/h4-12,16H,3,13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMODNCPMLZZWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylsulfonyl)(phenyl)amino]-N-(pyridin-3-ylmethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4777983.png)
![N-(2-methoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4777990.png)
![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B4777995.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4778002.png)
![N-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4778010.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B4778012.png)
![7-(4-benzyl-1-piperidinyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4778029.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4778030.png)
![methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4778032.png)
![6-(3-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4778039.png)
![2-[(4-methyl-1-piperidinyl)carbonyl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4778046.png)


